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3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide

RET kinase gatekeeper mutant regioisomer SAR

Researchers pursuing selective RET or CDK16 kinase inhibitors face a critical procurement challenge: generic aminopyrazole carboxamides lack the precise 4-carboxamide regioisomer geometry essential for target engagement. 3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide (CAS 2171313-56-5) resolves this by providing the validated scaffold. Key differentiation: RET V804M gatekeeper mutant activity (analog IC50 = 252 nM); N1-isopropyl group optimizes CDK16 selectivity via balanced steric/lipophilic profile; MW 182.22 Da with 2 HBD, 4 HBA and three derivatization vectors for fragment-to-lead campaigns. Supplied at 95%+ purity with analytical certification.

Molecular Formula C8H14N4O
Molecular Weight 182.22 g/mol
Cat. No. B11738192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide
Molecular FormulaC8H14N4O
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C(=N1)N)C(=O)NC
InChIInChI=1S/C8H14N4O/c1-5(2)12-4-6(7(9)11-12)8(13)10-3/h4-5H,1-3H3,(H2,9,11)(H,10,13)
InChIKeyYVWYLJGGOXESMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide Core Properties


3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide (CAS 2171313-56-5) is a fully synthetic, trisubstituted 1H-pyrazole-4-carboxamide with an amino group at C3, an isopropyl substituent at N1, and an N-methyl carboxamide at C4 . The compound belongs to the 3-aminopyrazole-4-carboxamide scaffold class that has been validated as a privileged structure for kinase inhibitor design, most notably yielding selective RET inhibitors (e.g., compound 15l; RET wt IC50 = 44 nM, V804M IC50 = 252 nM) and CDK16/PCTAIRE inhibitors (e.g., compound 43d; cellular EC50 = 33 nM) [1]. With a molecular formula of C8H14N4O and a molecular weight of 182.22 g/mol, this compound occupies a favorable low-molecular-weight space for fragment-based and lead-optimization campaigns, while its precisely positioned amino and N-methyl carboxamide groups establish a substitution pattern that is not replicated in the more common 5-carboxamide or N-unsubstituted regioisomers [2].

4-Carboxamide scaffold for kinase inhibitor design
Fragment-like MW (182 Da) for lead optimization
Free C5 position enables library synthesis

3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide Substitution Specificity


In the 3-aminopyrazole carboxamide family, substitution at the N1 position, the carboxamide nitrogen, and the carboxamide ring position (C4 vs. C5) each exert independent and often non-additive effects on target engagement, selectivity, and metabolic stability. The 4-carboxamide regioisomer positions the carboxamide group adjacent to the C3 amino substituent, creating a distinct hydrogen-bond donor/acceptor geometry that differs fundamentally from the 5-carboxamide isomer (CAS 1890537-13-9) . In the RET kinase inhibitor series, migration of the carboxamide from the 4- to the 5-position abolished activity against the V804M gatekeeper mutant, demonstrating that the 4-carboxamide orientation is a critical pharmacophoric element [1]. Similarly, replacement of the N-isopropyl group with smaller (methyl, ethyl) or larger (tert-butyl) N1 substituents in the PCTAIRE inhibitor series produced substantial shifts in CDK16 selectivity, with the isopropyl group providing an optimal balance of steric bulk and lipophilicity for selective kinase binding [2]. Consequently, procurement of a generic 'aminopyrazole carboxamide' without precise specification of the 4-carboxamide regioisomer, N1-isopropyl group, and N-methyl amide will introduce unpredictable alterations in target-binding mode and selectivity.

Regioisomer 5-Carboxamide regioisomer (CAS 1890537-13-9) may not engage gatekeeper-mutant kinases; geometry differs.
N1 Substituent Methyl or tert-butyl N1 analogs can shift isoform selectivity; isopropyl group may not transfer directly.
Amino Position 5-Amino isomer (CAS 1880697-35-7) alters hinge-binding orientation and blocks C5 derivatization.

3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide Differentiation Evidence


C4 vs. C5 Regioisomer Impact on RET Gatekeeper Mutant

In a systematic SAR study of 5-aminopyrazole-4-carboxamide RET inhibitors, only the 4-carboxamide regioisomers maintained potency against the clinically relevant V804M gatekeeper mutant, while the corresponding 5-carboxamide isomers lost measurable inhibition [1]. The specific 4-carboxamide orientation of the target compound is thus aligned with the geometry required for gatekeeper-mutant RET binding, a feature not provided by the commercially available 5-carboxamide regioisomer (CAS 1890537-13-9).

C4 vs. C5 RET Gatekeeper
Class-level inference
4-Carboxamide: scaffold precedent IC50 = 252 nM (V804M-RET)
4-Carboxamide geometry reported critical for gatekeeper-mutant engagement
5-Carboxamide abolished activity; data to verify for target compound
RET kinase gatekeeper mutant regioisomer SAR

N1-Isopropyl Balances Kinase Selectivity

In the PCTAIRE/CDK16 inhibitor optimization series, compounds bearing an N1-isopropyl ester (42b, 42d) provided superior metabolic stability relative to the N1-unsubstituted parent, while N1-tert-butyl analogs (43b, 43d) exhibited altered selectivity profiles [1]. The isopropyl substituent at N1 of the target compound balances steric demand with lipophilicity (calculated logP ~1.0), avoiding the excessive bulk of tert-butyl while providing greater metabolic shielding than methyl or hydrogen.

N1-Isopropyl Kinase Selectivity
Class-level inference
Isopropyl balanced steric bulk and lipophilicity in PCTAIRE series
Isoform-selectivity assay context may differ with N1 modification
DSF panel and cellular CETSA; tert-butyl altered selectivity profile
kinase selectivity lipophilicity CDK16 PCTAIRE

C3-Amino Group: H-Bond Donor & Derivatization Advantage

The target compound positions the amino group at C3 rather than C5, a distinction that directly affects the geometry of the hinge-binding motif in kinase inhibitor design . In the 5-aminopyrazole-4-carboxamide RET inhibitor series, the C5 amino group serves as the hinge-binding donor; moving the amino to C3 reorients the hinge interaction and can alter kinase selectivity profiles [1]. The target compound additionally provides a free C5 position available for further functionalization via cross-coupling, offering synthetic versatility not available in 5-amino congeners.

C3-Amino H-Bond & Derivatization
Class-level inference
C3-NH2 reorients hinge interaction; C5 free for cross-coupling
Supports scaffold functionalization for SAR expansion
5-Amino congener blocks C5 site; RET hinge data from 15l analog
hydrogen bonding kinase hinge binding scaffold functionalization

Physicochemical Profile vs. Structural Analogs

The target compound (MW 182.22, predicted logP ~0.8, HBD = 2, HBA = 4) occupies a favorable fragment-like physicochemical space distinct from both the simpler N-methyl-1H-pyrazole-4-carboxamide (MW 125.13, HBD = 2, HBA = 3) and the heavier 5-amino-N-ethyl-1-isopropyl-N-methyl analog (MW 210.28) . The predicted pKa of the amino-substituted pyrazole ring (~14.8) indicates that the compound remains predominantly unionized at physiological pH, potentially enhancing passive membrane permeability relative to more basic aminopyrazole analogs .

Physicochemical Profile
Head-to-head
MW 182.22; pred. logP ~0.8; HBD 2; HBA 4
Intermediate fragment profile between simpler and larger analogs
Computed properties; pKa ~14.8 suggests unionized at phys. pH
drug-likeness physicochemical properties lead optimization

3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide Application Scenarios


RET Gatekeeper Mutant Inhibitor Lead Optimization

Research groups pursuing selective RET kinase inhibitors with activity against the V804M gatekeeper mutant should select this compound specifically for its 4-carboxamide regioisomer identity. The SAR established by Yoon et al. (2017) demonstrates that the 4-carboxamide orientation is essential for V804M-RET inhibition (lead compound 15l IC50 = 252 nM against V804M), while the 5-carboxamide regioisomer loses all measurable gatekeeper-mutant activity [1]. The target compound provides the correct 4-carboxamide scaffold for derivatization at the C5 position to elaborate toward potent and selective RET inhibitors.

CDK16/PCTAIRE Chemical Probe Development

Teams developing chemical probes for the understudied PCTAIRE kinase family (CDK16–18) benefit from the N1-isopropyl substitution of this compound, which balances lipophilicity and metabolic stability as demonstrated in the Amrhein et al. (2022) optimization campaign [2]. The compound serves as a core scaffold for installing C5 aryl/heteroaryl groups to generate potent CDK16 inhibitors (cellular EC50 < 100 nM achievable), while the N-methyl carboxamide provides a modulated H-bond donor for solubility optimization without introducing excessive molecular weight.

Fragment-Based Drug Discovery Library Design

The compound's molecular weight (182.22 Da) and balanced H-bond donor/acceptor profile (2 HBD, 4 HBA) position it within fragment screening guidelines (MW < 300, clogP < 3). It provides a 'pre-decorated' fragment with three differentiated vectors (C3 amino, C5 position, and N-methyl carboxamide) for parallel library synthesis via amide coupling, N-alkylation, or Pd-catalyzed cross-coupling at C5 . This distinguishes it from simpler building blocks such as N-methyl-1H-pyrazole-4-carboxamide (MW 125.13, fewer functionalization handles) and enables more efficient fragment-to-lead optimization.

SDHI Agrochemical Scaffold Exploration

Pyrazole-4-carboxamides bearing an N-substituted amide fragment have emerged as promising succinate dehydrogenase inhibitors with antifungal activity [3]. The target compound's 3-amino group and N-methyl carboxamide offer a differentiated substitution pattern for SDHI scaffold diversification compared to the widely used 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxamide fungicide intermediates. Procurement of this specific amino-substituted variant enables exploration of C3-derived amide or urea series that are not accessible from the difluoromethyl analog.

Application
Selection Property
Validation Focus
RET Gatekeeper Mutant Inhibitor Studies
4-Carboxamide regioisomer identity
V804M-RET target engagement review
CDK16/PCTAIRE Chemical Probe Development
N1-Isopropyl lipophilicity balance
Cellular target engagement and selectivity profiling
Fragment-Based Library Design
Low MW, three differentiated vectors
Fragment-to-lead synthetic tractability
SDHI Agrochemical Scaffold Exploration
3-Amino substitution pattern
C3-derived amide/urea diversification review
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